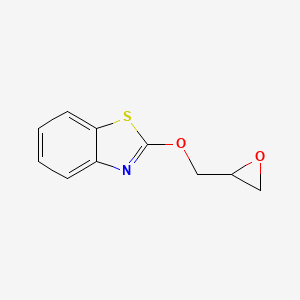

2-(Oxiran-2-ylmethoxy)benzothiazole

Description

Significance of Benzothiazole (B30560) Scaffolds in Drug Discovery and Development

The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a prominent structural unit in a multitude of biologically active compounds. benthamscience.comnih.govcrimsonpublishers.com Its prevalence in medicinal chemistry stems from its ability to serve as a versatile template for the development of therapeutic agents across a wide spectrum of diseases. jchemrev.comresearchgate.net The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. benthamscience.commdpi.com

Benzothiazole derivatives have demonstrated a remarkable range of pharmacological activities, underscoring their importance in drug discovery. nih.govnih.govpcbiochemres.com These activities include:

Anticancer: Numerous benzothiazole-containing compounds have been investigated for their potent antitumor properties. crimsonpublishers.comnih.govresearchgate.net

Antimicrobial: The scaffold is a core component of various antibacterial and antifungal agents. benthamscience.comresearchgate.netnih.gov

Anti-inflammatory: Derivatives have shown significant anti-inflammatory effects. nih.goviosrjournals.org

Anticonvulsant: The benzothiazole nucleus is found in compounds with anticonvulsant activity. nih.govcrimsonpublishers.com

Antiviral: Certain benzothiazole derivatives exhibit activity against various viruses. nih.govnih.gov

Antitubercular: This scaffold has been a key area of research in the development of new treatments for tuberculosis. nih.govcrimsonpublishers.com

The structural modifications, particularly at the C-2 and C-6 positions of the benzothiazole ring, have been shown to be crucial for their diverse biological activities. benthamscience.com This adaptability makes the benzothiazole scaffold a privileged structure in the design of new drug candidates. crimsonpublishers.comresearchgate.net

Table 1: Selected Pharmacological Activities of Benzothiazole Derivatives

| Pharmacological Activity | Examples of Investigated Derivatives | Key Findings |

|---|---|---|

| Anticancer | 2-Arylbenzothiazoles, Benzothiazole-based hydrazones | Potent growth inhibition against various cancer cell lines. researchgate.netnih.gov |

| Antimicrobial | 2-Substituted and 2,6-disubstituted benzothiazoles | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. benthamscience.comnih.gov |

| Anti-inflammatory | Benzothiazole-benzamides, 2-Amino-6-methoxy benzothiazole derivatives | Inhibition of inflammatory mediators. iosrjournals.orgresearchgate.net |

| Anticonvulsant | 2-Aminobenzothiazoles | Demonstrated central muscle relaxant and anticonvulsant properties. crimsonpublishers.com |

Role of Epoxide Moieties in Bioactive Compounds

Epoxides, also known as oxiranes, are three-membered cyclic ethers that, despite their simple structure, play a significant role in the bioactivity of numerous natural and synthetic compounds. nih.govnih.gov The inherent ring strain of the epoxide makes it susceptible to ring-opening reactions by various nucleophiles, a characteristic that is central to its biological function. researchgate.netresearchgate.net

The role of epoxide moieties in bioactive compounds is multifaceted:

Covalent Modification: The electrophilic nature of epoxides allows them to form covalent bonds with nucleophilic residues in biological macromolecules such as proteins and nucleic acids. researchgate.netresearchgate.net This irreversible binding can lead to potent and sustained pharmacological effects.

Pharmacophoric Element: In many instances, the epoxide group itself is a critical pharmacophore, essential for the molecule's interaction with its biological target. nih.govnih.gov Several approved drugs contain an epoxide moiety, demonstrating its clinical utility. researchgate.net

Synthetic Intermediates: Epoxides are valuable and versatile intermediates in organic synthesis, allowing for the stereoselective introduction of functional groups, which is crucial in the preparation of complex drug molecules. mdpi.com

While the reactivity of epoxides can be associated with toxicity, careful molecular design can harness their potential for therapeutic benefit. nih.govacs.org The strategic placement of an epoxide within a larger molecule can lead to targeted covalent inhibitors with high potency and selectivity. researchgate.net

Rationale for Investigating 2-(Oxiran-2-ylmethoxy)benzothiazole as a Research Target

The rationale for investigating This compound is rooted in the synergistic potential of its two core components. The benzothiazole moiety serves as a well-established "guidance system," capable of directing the molecule to specific biological targets due to its proven affinity for various enzymes and receptors. jchemrev.comjchemrev.com The ether linkage at the 2-position of the benzothiazole ring is a common and effective way to introduce further functionality.

The terminal epoxide group, connected via a methoxy (B1213986) linker, acts as a reactive "warhead." researchgate.net The hypothesis is that the benzothiazole portion of the molecule will first engage in non-covalent interactions with a biological target. This initial binding event would then position the epoxide moiety in close proximity to a nucleophilic amino acid residue within the target protein. A subsequent covalent bond formation would lead to irreversible inhibition, potentially resulting in a highly potent and durable therapeutic effect.

The investigation of This compound and its analogues could therefore lead to the discovery of novel covalent inhibitors for a range of therapeutic targets. Research in this area would likely focus on synthesizing the compound and evaluating its activity in various biological assays, guided by the known pharmacology of benzothiazole derivatives. The goal would be to identify specific proteins or pathways that are potently and selectively modulated by this hybrid molecule, paving the way for the development of new therapeutic strategies.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2S |

|---|---|

Molecular Weight |

207.25 g/mol |

IUPAC Name |

2-(oxiran-2-ylmethoxy)-1,3-benzothiazole |

InChI |

InChI=1S/C10H9NO2S/c1-2-4-9-8(3-1)11-10(14-9)13-6-7-5-12-7/h1-4,7H,5-6H2 |

InChI Key |

IBJHKNWHCQFFQG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COC2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 2 Oxiran 2 Ylmethoxy Benzothiazole and Analogous Structures

Conventional Synthetic Routes for the Benzothiazole (B30560) Nucleus Formation

The benzothiazole scaffold is a privileged structure in medicinal chemistry, and its synthesis has been extensively studied. Traditional methods primarily rely on the condensation and cyclization of precursors to form the fused ring system. researchgate.netnih.govijper.org

Condensation Reactions in Benzothiazole Synthesis

The most prevalent method for synthesizing the benzothiazole nucleus is the condensation reaction of 2-aminothiophenol (B119425) with various carbonyl-containing compounds. ekb.egmdpi.com This approach is versatile, allowing for the introduction of a wide range of substituents at the 2-position of the benzothiazole ring.

Commonly employed reagents for this condensation include carboxylic acids, aldehydes, acyl chlorides, and esters. ijper.orgtandfonline.comresearchgate.net The reaction typically proceeds through the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon, forming a Schiff base or a related intermediate. Subsequent intramolecular cyclization and dehydration or oxidation lead to the formation of the benzothiazole ring. ekb.eg A plausible mechanism involves the initial formation of an intermediate via nucleophilic attack, followed by cyclization and air oxidation to yield the final benzothiazole derivative. ekb.eg

Various catalysts can be employed to facilitate this transformation, ranging from Brønsted and Lewis acids to heterogeneous catalysts. tandfonline.comorganic-chemistry.org For instance, the condensation of 2-aminothiophenol with aldehydes has been successfully catalyzed by entities such as sulfated tungstate (B81510) and bovine serum albumin (BSA). mdpi.com

Interactive Table: Catalysts in Benzothiazole Synthesis via Condensation

| Reactants | Catalyst | Conditions | Yield | Reference |

| 2-Aminothiophenol, Aromatic/Aliphatic Aldehydes | Sulfated Tungstate | Solvent-free, Ultrasound, RT | 90-98% | mdpi.com |

| 2-Aminothiophenol, Aromatic/Aliphatic Aldehydes | Bovine Serum Albumin (BSA) | Water, RT, 8 h | 79-93% | mdpi.com |

| 2-Aminothiophenol, Aromatic Aldehydes | SnP₂O₇ | - | 87-95% | mdpi.com |

| 2-Aminothiophenol, Benzaldehydes | Alkyl Carbonic Acid (from CO₂ and alcohol) | Mild conditions | 55-87% | mdpi.com |

Cyclization Approaches for Benzothiazole Formation

An alternative strategy for constructing the benzothiazole nucleus involves intramolecular cyclization reactions. indexcopernicus.com One of the classical methods is the Jacobson cyclization, which involves the radical cyclization of thiobenzanilides. researchgate.net This method is particularly effective for synthesizing specific regioisomers, such as 6-substituted benzothiazoles. researchgate.net

Other cyclization strategies include the treatment of N-(2-chlorophenyl) benzothioamides with a copper(II)-BINAM complex, which facilitates intramolecular C-S bond formation. indexcopernicus.com Additionally, the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can promote the intramolecular cyclization of thioformanilides to yield benzothiazoles. indexcopernicus.com More recent developments have explored the use of visible-light-driven photoredox catalysis for the cyclization of thioanilides, offering a greener alternative to traditional methods. organic-chemistry.org

Introduction of the Oxiran-2-ylmethoxy Moiety in Related Scaffolds

Once the benzothiazole nucleus is formed, the next critical step is the introduction of the oxiran-2-ylmethoxy side chain. This is typically achieved through a two-step process involving etherification to attach a precursor side chain, followed by epoxidation to form the oxirane ring.

Epoxidation Reactions and Their Stereochemical Control

Epoxides are three-membered cyclic ethers that are highly valued as synthetic intermediates due to their reactivity. rsc.orgnih.gov The formation of the oxirane ring in the target molecule is generally accomplished through the epoxidation of an allylic precursor. A common method involves the reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com This reaction is concerted, meaning the stereochemistry of the starting alkene is retained in the epoxide product. transformationtutoring.com

For stereochemical control, which is often crucial for biological activity, asymmetric epoxidation methods are employed. The Sharpless asymmetric epoxidation is a well-established technique for converting allylic alcohols into enantioenriched epoxy alcohols. mdpi.com This method provides a high degree of control over the stereochemistry of the resulting epoxide. Another approach involves the use of a chiral catalyst, such as a proline-based organocatalyst, to achieve asymmetric epoxidation of α,β-unsaturated aldehydes. nih.gov

Etherification Strategies for Attaching the Epoxide Side Chain

The linkage of the epoxide-containing side chain to the benzothiazole core is typically achieved via an etherification reaction. A common strategy involves the reaction of a hydroxybenzothiazole with an epoxide-containing electrophile like epichlorohydrin (B41342) in the presence of a base.

Alternatively, a two-step approach can be used where 2-(chloromethyl)-benzo[d]thiazole is first synthesized. This intermediate can then react with a suitable diol or a protected glycerol (B35011) derivative to form the ether linkage. For example, 2-(chloromethyl)-benzo[d]thiazole can be reacted with (2-hydroxysubstitutedphenyl)(substitutedphenyl)methanones in the presence of potassium carbonate to yield the desired ether. jyoungpharm.org

The synthesis of the oxiran-2-ylmethoxy moiety has also been reported in the context of other heterocyclic scaffolds. For instance, aminoalkanol derivatives of 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione have been prepared, showcasing the versatility of these synthetic strategies. nih.gov

Green Chemistry Principles in the Synthesis of Benzothiazole-Epoxide Hybrids

In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of heterocyclic compounds, including benzothiazole derivatives. researchgate.netairo.co.in These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. airo.co.in

For the synthesis of the benzothiazole nucleus, several green methodologies have been developed. These include the use of ultrasound irradiation, which can accelerate reaction rates and often allows for solvent-free conditions. tandfonline.comtandfonline.comresearchgate.netanalis.com.my For example, the condensation of 2-aminothiophenol with aldehydes can be efficiently carried out under ultrasound irradiation, providing excellent yields in a short amount of time. tandfonline.comtandfonline.com

Microwave-assisted synthesis is another powerful tool in green chemistry, often leading to dramatic reductions in reaction times and increased yields compared to conventional heating methods. nih.govnih.govscielo.br The synthesis of various benzothiazole derivatives has been successfully achieved using microwave irradiation, sometimes in green solvents like glycerol or even under solvent-free conditions. scielo.br

The use of environmentally benign catalysts is also a key aspect of green benzothiazole synthesis. mdpi.comresearchgate.net Catalysts such as sulfated tungstate, zinc oxide nanoparticles, and even biocatalysts like baker's yeast have been employed to promote the formation of the benzothiazole ring under milder and more sustainable conditions. ekb.egindexcopernicus.comtandfonline.com The development of reactions in aqueous media or the use of recyclable catalysts further contributes to the greening of these synthetic processes. mdpi.commdpi.com

Interactive Table: Green Synthetic Methods for Benzothiazoles

| Method | Catalyst/Conditions | Advantages | Reference |

| Ultrasound Irradiation | Sulfated tungstate, solvent-free | Fast reaction, excellent yields, catalyst recyclability | tandfonline.com |

| Ultrasound Irradiation | Solvent- and catalyst-free | Simple procedure, short reaction time (20 min) | analis.com.my |

| Microwave Irradiation | - | Shorter reaction times, increased yields | nih.govnih.govscielo.br |

| Microwave Irradiation | Glycerol as solvent | Use of a green solvent | scielo.br |

| Green Catalyst | ZnO-beta zeolite | High yield, simplicity, reusable catalyst | ekb.eg |

| Green Catalyst | CO₂-alcohol system (forms alkyl carbonic acid) | Self-neutralizing, no salt disposal, practical, economical | tandfonline.comtandfonline.com |

Catalytic Methodologies in Benzothiazole-Epoxide Synthesis

The synthesis of 2-(oxiran-2-ylmethoxy)benzothiazole and its structural analogs, which feature a glycidyl (B131873) ether linkage to a benzothiazole core, has been significantly advanced through the application of various catalytic methodologies. These approaches offer improvements in reaction efficiency, selectivity, and yield compared to non-catalytic routes. The primary synthetic route involves the O-alkylation of a 2-hydroxybenzothiazole (B105590) precursor with an epoxide-containing reagent, most commonly epichlorohydrin. Catalytic systems, particularly phase-transfer catalysis, play a crucial role in facilitating this transformation.

Phase-transfer catalysis (PTC) has emerged as a powerful and versatile tool for the synthesis of glycidyl ethers from phenols and alcohols, a reaction pathway directly analogous to the synthesis of this compound. nih.govjetir.org This technique involves the use of a phase-transfer catalyst, which facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic), where the reaction occurs. youtube.com In the context of benzothiazole-epoxide synthesis, the catalyst aids in the transfer of the deprotonated 2-hydroxybenzothiazole (as a phenoxide-like species) from a solid or aqueous basic phase to an organic phase containing epichlorohydrin. jetir.orgchalmers.se

Quaternary Ammonium (B1175870) Salts as Phase-Transfer Catalysts

Quaternary ammonium salts are the most widely employed class of phase-transfer catalysts for this type of synthesis due to their efficiency and commercial availability. nih.gov Salts such as Tetrabutylammonium Bromide (TBAB) have demonstrated significant catalytic activity in various alkylation and etherification reactions. nih.govmdpi.comresearchgate.net The mechanism involves the quaternary ammonium cation forming an ion pair with the benzothiazole anion, rendering it soluble in the organic phase where it can readily react with epichlorohydrin. youtube.com

Research on the synthesis of analogous aryl glycidyl ethers has shown that the choice of catalyst, solvent, and base can significantly influence the reaction outcome. For instance, in the synthesis of aryl glycidyl ethers from phenols and epichlorohydrin, a solid-liquid phase-transfer catalytic method has been described. thieme-connect.com This method often utilizes an excess of epichlorohydrin in the presence of a tetraalkylammonium salt and a solid base like potassium carbonate. The use of a solid base can be advantageous as it simplifies the work-up procedure. thieme-connect.com

Studies on the synthesis of aliphatic glycidyl ethers from fatty alcohols and epichlorohydrin have also highlighted the effectiveness of various quaternary ammonium salts. researchgate.net These reactions, carried out in a solid phase/organic phase system without additional water or organic solvents, have shown high yields. The solid by-products are easily removed by filtration, making the process more environmentally friendly. researchgate.net The following table summarizes the performance of different catalysts in the synthesis of an analogous glycidyl ether.

| Catalyst | Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Tetrabutylammonium Bromide | Octanol, Epichlorohydrin | NaOH (solid) | None | 80 | 4 | 92.0 | researchgate.net |

| Tetrabutylammonium Bromide | 1-Decanol, Epichlorohydrin | NaOH (solid) | None | 70-90 | 2-6 | >75 | chalmers.se |

| Tetrabutylammonium Bromide | 1-Tetradecanol, Epichlorohydrin | NaOH (solid) | None | 70-90 | 2-6 | >75 | chalmers.se |

| Benzyltriethylammonium Chloride | Phenol, Epichlorohydrin | K₂CO₃ | Epichlorohydrin | 75-80 | 2.5 | High | thieme-connect.com |

Crown Ethers as Phase-Transfer Catalysts

Crown ethers represent another class of effective phase-transfer catalysts for O-alkylation reactions. google.comresearchgate.net Their ability to encapsulate alkali metal cations, such as the potassium ion from potassium carbonate, enhances the nucleophilicity of the corresponding anion. youtube.com In the synthesis of this compound, a crown ether could facilitate the reaction by complexing with the cation of the base, thereby generating a more reactive "naked" benzothiazole anion in the organic phase.

The synergistic effect of using a combination of catalysts, such as a quaternary ammonium salt and a crown ether, has been explored in the O-alkylation of 2-hydroxynaphthoquinones. researchgate.netresearchgate.net This dual catalytic system was found to significantly improve the reaction yield, suggesting that the two catalysts may operate through complementary mechanisms to enhance the reaction rate. researchgate.netresearchgate.net While specific data for benzothiazole-epoxide synthesis is limited, this approach presents a promising avenue for optimizing the synthesis of this compound.

The following table presents data for the synthesis of O-alkylated naphthoquinone derivatives, which are structurally analogous to the target compound, highlighting the effect of different catalytic systems.

| Catalyst(s) | Reactant | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| 18-Crown-6 (10 mol%) | 2-Hydroxynaphthoquinone | Isopropyl Iodide | K₂CO₃ | Tetrahydrofuran | Moderate | researchgate.net |

| Tetrabutylammonium Iodide (10 mol%) | 2-Hydroxynaphthoquinone | Isopropyl Iodide | K₂CO₃ | Tetrahydrofuran | Moderate | researchgate.net |

| 18-Crown-6 (10 mol%) + Tetrabutylammonium Iodide (10 mol%) | 2-Hydroxynaphthoquinone | Isopropyl Iodide | K₂CO₃ | Tetrahydrofuran | 68 | researchgate.net |

Exploration of Biological Activities of 2 Oxiran 2 Ylmethoxy Benzothiazole and Its Derivatives

Antimicrobial Research Focus

Benzothiazole (B30560) derivatives are recognized for their promising antimicrobial properties. mdpi.comnih.gov The inclusion of a sulfur atom within the heterocyclic ring system is thought to contribute to their interactions with biological targets. mdpi.com Research has demonstrated that these compounds possess a broad spectrum of activity, encompassing both antibacterial and antifungal effects. nih.govnih.gov

Evaluation against Bacterial Strains (e.g., Gram-positive, Gram-negative)

The antibacterial potential of benzothiazole derivatives has been evaluated against a wide range of both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can be particularly effective against various bacterial species. mdpi.com For instance, certain benzothiazole derivatives have demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov

The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a bacterium. One study synthesized a series of thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole and found that some compounds exhibited MIC values ranging from 0.10 to 0.25 mg/ml, indicating considerable antibacterial activity. nih.gov Another investigation into isatin-benzothiazole hybrids revealed potent activity, particularly against Gram-negative strains, with one derivative showing an MIC of 3.1 μg/ml against E. coli and 6.2 μg/ml against P. aeruginosa. nih.gov Similarly, thiophene (B33073) derivatives incorporating a benzothiazole moiety have shown activity against S. aureus with an MIC as low as 3.125 µg/mL. nih.gov

| Derivative Class | Bacterial Strain | Measurement | Result | Reference |

| Thiazolidinone-benzothiazole | Various | MIC | 0.10–0.25 mg/ml | nih.gov |

| Isatin-benzothiazole | Escherichia coli | MIC | 3.1 μg/ml | nih.gov |

| Isatin-benzothiazole | Pseudomonas aeruginosa | MIC | 6.2 μg/ml | nih.gov |

| Thiophene-benzothiazole | Staphylococcus aureus | MIC | 3.125 µg/mL | nih.gov |

| 2-Benzimidazolyl/2-benzothiazolyl substituted benzothieno-2-carboxamide | Enterococcus faecalis | MIC | 8 μg/ml | nih.gov |

| Pyrrolidine-2-one-benzothiazole | Pseudomonas aeruginosa | MIC | 12.5 μg/ml | nih.gov |

| Pyrrolidine-2-one-benzothiazole | Escherichia coli | MIC | 12.5 μg/ml | nih.gov |

| 2-(1,2-dihydro-3-oxo-3H-pyrazol-2-yl)benzothiazole | Staphylococcus aureus | MIC | 3.30 μM | nih.gov |

| 2-(1,2-dihydro-3-oxo-3H-pyrazol-2-yl)benzothiazole | Pseudomonas aeruginosa | MIC | 3.30 μM | nih.gov |

Antifungal Investigations

In addition to their antibacterial properties, benzothiazole derivatives have been investigated for their antifungal capabilities. humanjournals.com These compounds have shown efficacy against a variety of fungal pathogens, including several species of Candida and other fungi like Aspergillus fumigatus and Fusarium oxysporum. nih.gov The search for new antifungal agents is critical, and benzothiazoles represent a promising chemical scaffold. researchgate.net

Research has highlighted derivatives with significant antifungal potential. For example, a study focusing on 6-substituted 2-aminobenzothiazole (B30445) derivatives identified compounds with MIC values of 4-8 μg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis. researchgate.net Another study re-synthesized ten benzothiazole derivatives and evaluated their activity against various Candida species, finding that one compound, in particular, was a potent inhibitor of Candida krusei with an MIC50 value of 1.95 µg/mL. scispace.com Furthermore, certain thiazole (B1198619) and pyrazolopyrimidine derivatives containing the benzothiazole moiety exhibited potent in vitro antifungal activity against A. fumigatus and F. oxysporum, with MICs of 6.25 µg/mL. nih.gov

| Derivative Class | Fungal Strain | Measurement | Result | Reference |

| 6-Substituted 2-aminobenzothiazole | Candida albicans | MIC | 4-8 μg/mL | researchgate.net |

| 6-Substituted 2-aminobenzothiazole | Candida parapsilosis | MIC | 4-8 μg/mL | researchgate.net |

| 6-Substituted 2-aminobenzothiazole | Candida tropicalis | MIC | 4-8 μg/mL | researchgate.net |

| Substituted benzothiazole-thio acetohydrazide | Candida krusei | MIC50 | 1.95 µg/mL | scispace.com |

| Thiazole/Pyrazolopyrimidine-benzothiazole | Aspergillus fumigatus | MIC | 6.25 µg/mL | nih.gov |

| Thiazole/Pyrazolopyrimidine-benzothiazole | Fusarium oxysporum | MIC | 6.25 µg/mL | nih.gov |

| 2-(Phenoxymethyl)benzothiazole | Fusarium solani | IC50 | 4.34 µg/mL | researchgate.net |

| 2-(Phenoxymethyl)benzoxazole | Botrytis cinerea | IC50 | 19.92 µg/mL | researchgate.net |

Mechanistic Insights into Antimicrobial Action (e.g., Enzyme Inhibition, Efflux Pump Modulation)

The antimicrobial activity of benzothiazole derivatives is attributed to various mechanisms of action, with enzyme inhibition being a prominent pathway. nih.gov Research indicates that these compounds can interfere with essential bacterial enzymes, disrupting critical cellular processes. nih.gov

Identified molecular targets include enzymes involved in bacterial cell wall synthesis, DNA replication, and metabolic pathways. For example, benzothiazole derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov Other targeted enzymes include dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR), which are vital for folate synthesis, a pathway essential for bacterial survival. mdpi.comnih.gov Additionally, uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), an enzyme involved in the biosynthesis of peptidoglycan for the bacterial cell wall, has been identified as a target. nih.gov Molecular docking studies have supported these findings, showing that benzothiazole derivatives can fit into the active sites of these enzymes, leading to their inhibition. mdpi.comnih.gov For example, one derivative demonstrated a high binding affinity for the MurB enzyme, suggesting this interaction is key to its antibacterial effect. nih.gov

Anticancer Research Focus

The benzothiazole scaffold is a privileged structure in the development of anticancer agents, with numerous derivatives exhibiting potent antiproliferative activity against a wide range of human cancer cell lines. nih.govnih.govnih.gov Their mechanism of action often involves the induction of apoptosis and interference with key signaling pathways that regulate cell growth and survival. frontiersin.orgscilit.com

In Vitro Antiproliferative Effects on Cancer Cell Lines

Extensive in vitro screening has demonstrated the potent cytotoxic effects of benzothiazole derivatives across a diverse panel of human cancer cell lines. researchgate.netunich.it These include, but are not limited to, cell lines for colorectal cancer (HCT-116, SW620), breast cancer (MCF-7, MDA-MB-231), leukemia (CCRF-CEM, K562), lung cancer (A549), and pancreatic cancer. nih.govnih.govekb.eg

The antiproliferative activity is often measured by the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) value. For example, one novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, was shown to inhibit the growth of colorectal cancer cells. frontiersin.org Another study on 2-hydroxy benzothiazole-incorporated 1,3,4-oxadiazole (B1194373) derivatives found potent cytotoxic effects against the MCF-7 breast cancer cell line, with one compound showing an IC50 of 1.8 µM/mL. ekb.eg A separate library of phenylacetamide derivatives containing a benzothiazole nucleus also induced a marked reduction in cell viability at low micromolar concentrations in both paraganglioma and pancreatic cancer cells. nih.govsemanticscholar.org

| Derivative Class | Cancer Cell Line | Measurement | Result | Reference |

| 2-Hydroxy benzothiazole-1,3,4-oxadiazole | MCF-7 (Breast) | IC50 | 1.8 ± 0.02 µM/mL | ekb.eg |

| Benzothiazole-benzamide | Various | IC50 | 1.1 µM to 8.8 µM | nih.gov |

| Phenylacetamide-benzothiazole | Pancreatic Cancer | - | Marked viability reduction | nih.govsemanticscholar.org |

| Phenylacetamide-benzothiazole | Paraganglioma | - | Marked viability reduction | nih.govsemanticscholar.org |

| Benzothiazole-1,3,4-oxadiazole-2-thione | CCRF-CEM (Leukemia) | - | Remarkable activity | nih.gov |

| Imidazole-benzothiazole | Various | IC50 | 10 µM | nih.gov |

| Substituted Benzothiazole | 60 human tumor cell lines | GI50 | 0.683 to 4.66 μM/L | researchgate.net |

Apoptosis Induction Pathways and Cellular Mechanisms

A primary mechanism through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. frontiersin.orgplos.org Research indicates that these compounds often trigger the mitochondrial-mediated intrinsic pathway of apoptosis. frontiersin.orgnih.gov

This pathway is characterized by several key events. Studies have shown that treatment with benzothiazole derivatives can lead to a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. plos.orgnih.gov This release is a critical step that activates the caspase cascade. Specifically, the activation of caspase-9 (an initiator caspase) and caspase-3 (an effector caspase) has been observed following treatment with these compounds. plos.orgnih.gov

Furthermore, the activity of the Bcl-2 family of proteins, which are crucial regulators of the intrinsic apoptotic pathway, is modulated by benzothiazole derivatives. frontiersin.org These compounds have been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax. plos.orgnih.gov This shift in the Bax/Bcl-2 ratio promotes mitochondrial permeabilization and subsequent apoptosis. plos.org In addition to inducing apoptosis, some derivatives have been found to cause cell cycle arrest, further contributing to their antiproliferative effects. scilit.comunich.it

Enzyme Inhibition in Cancer Pathways (e.g., VEGFR-2, NQO2)

Derivatives of benzothiazole have been identified as potent inhibitors of enzymes that play a crucial role in the progression of cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and NAD(P)H:quinone oxidoreductase 2 (NQO2).

VEGFR-2 Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this tyrosine kinase is a critical strategy in cancer therapy. Novel hybrids of benzothiazole have been designed and synthesized as potential VEGFR-2 inhibitors. nih.govchemrj.org One study reported a series of 2-aminobenzothiazole-pyrazoles as potent VEGFR-2 inhibitors with significant anticancer effects. chemrj.org

A particularly effective compound, a benzothiazole hybrid identified as 4a , demonstrated an IC₅₀ value of 91 nM against VEGFR-2, comparable to the standard drug Sorafenib (IC₅₀ = 53 nM). chemrj.org This compound also showed potent cytotoxic activity against several cancer cell lines, including HCT-116 (colon cancer), HEPG-2 (liver cancer), and MCF-7 (breast cancer), with IC₅₀ values of 5.61, 7.92, and 3.84 µM, respectively. nih.gov Similarly, benzoxazole (B165842) derivatives, which are structurally related to benzothiazoles, have also been developed as VEGFR-2 inhibitors. researchgate.netwikipedia.org For instance, compound 12l from a benzoxazole series showed a VEGFR-2 inhibitory IC₅₀ of 97.38 nM. researchgate.netwikipedia.org

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 4a (Benzothiazole hybrid) | VEGFR-2 | 91 | chemrj.org |

| Sorafenib (Standard) | VEGFR-2 | 53 | chemrj.org |

| Compound 12l (Benzoxazole derivative) | VEGFR-2 | 97.38 | researchgate.netwikipedia.org |

NQO2 Inhibition:

NQO2 is an enzyme that can activate certain pro-carcinogens and is implicated in oxidative stress. Inhibitors of NQO2 are being investigated for their potential in cancer therapy and for mitigating neuroinflammation. nih.gov Inspired by the natural NQO2 inhibitor resveratrol (B1683913), researchers have synthesized a series of benzothiazole derivatives. nih.gov By replacing the stilbene (B7821643) bond in resveratrol with a benzothiazole scaffold, potent NQO2 inhibitors were developed. nih.gov

Among the synthesized compounds, 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole emerged as the most potent inhibitor with an IC₅₀ value of 25 nM. nih.gov Other derivatives with a 3',4',5'-trimethoxy substitution pattern also showed significant activity, including those with 6-methoxy (IC₅₀ = 51 nM), 6-amino (IC₅₀ = 79 nM), and 6-acetamide (IC₅₀ = 31 nM) substituents. nih.gov

| Compound | IC₅₀ (nM) | Reference |

|---|---|---|

| 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole | 25 | nih.gov |

| 6-acetamide-2-(3',4',5'-trimethoxyphenyl)benzothiazole | 31 | nih.gov |

| 6-methoxy-2-(3',4',5'-trimethoxyphenyl)benzothiazole | 51 | nih.gov |

| 6-amino-2-(3',4',5'-trimethoxyphenyl)benzothiazole | 79 | nih.gov |

Enzyme Inhibition Studies beyond Cancer

The therapeutic potential of benzothiazole derivatives extends beyond oncology, with significant inhibitory effects observed against enzymes implicated in neurodegenerative diseases and inflammation.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. pcbiochemres.comresearchgate.net Several benzothiazole and benzothiazolone derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. pcbiochemres.comresearchgate.net

In one study, a series of 14 new benzothiazole derivatives were synthesized, with several compounds showing significant dual inhibitory activity against both AChE and MAO-B, another key target in neurodegeneration. pcbiochemres.com Compound 4f from this series was a particularly potent inhibitor of both AChE and MAO-B, with IC₅₀ values of 23.4 nM and 40.3 nM, respectively. pcbiochemres.com

Another study focused on benzothiazolone derivatives and found that most compounds were more selective for BChE over AChE. researchgate.net Compound M13 was the most potent BChE inhibitor with an IC₅₀ of 1.21 µM, while compound M2 showed high selectivity for BChE (SI = 28.99). researchgate.net Kinetic studies revealed that M13 is a reversible and noncompetitive inhibitor of BChE. researchgate.net

| Compound | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| Compound 4f | AChE | 23.4 nM | pcbiochemres.com |

| Compound M13 | BChE | 1.21 µM | researchgate.net |

| Compound M2 | BChE | 1.38 µM | researchgate.net |

Monoamine Oxidase (MAO-A/B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters like serotonin, dopamine, and norepinephrine. researchgate.net Their inhibition is a therapeutic strategy for depression and Parkinson's disease. researchgate.net Benzothiazole derivatives have been extensively studied as MAO inhibitors. researchgate.netbiointerfaceresearch.com

Research has shown that many benzothiazole derivatives exhibit selective inhibition towards MAO-B. biointerfaceresearch.com In a study of 12 new 2-(5-substituted-benzothiazol-2-ylsulfanyl)-N-(substitutedbenzyl)-N-(4-substitutedphenyl) acetamide (B32628) derivatives, most compounds were more selective for MAO-B. biointerfaceresearch.com Compound 4h was identified as the most potent against both enzymes and was determined to be a mixed-type inhibitor of MAO-B. biointerfaceresearch.com As mentioned previously, compound 4f from another series was a potent MAO-B inhibitor with an IC₅₀ of 40.3 nM. pcbiochemres.com

| Compound | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| Compound 4f | MAO-B | 40.3 nM | pcbiochemres.com |

| Compound 4h | MAO-A/MAO-B | Potent inhibitor | biointerfaceresearch.com |

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoid signaling lipids, such as anandamide. Inhibition of FAAH can produce analgesic, anti-inflammatory, and anxiolytic effects. A benzothiazole-based analogue, compound 1 , has been identified as a highly potent, reversible, and slowly dissociating inhibitor of human FAAH, with an IC₅₀ value of approximately 2 nM. Molecular docking studies suggest that the sulfonamide group of this compound can form hydrogen bonds with key residues in the active site of FAAH, mimicking the transition state.

5-Lipoxygenase (5-LOX) Inhibition

The enzyme 5-lipoxygenase (5-LOX) is a key player in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. Inhibition of 5-LOX is a therapeutic approach for inflammatory conditions such as asthma. A study on 7-substituted coumarin (B35378) derivatives bearing a benzothiazole ring investigated their anti-inflammatory and 5-LOX inhibitory activities. Compounds 33 (containing a chloro-substituted benzothiazole) and 35 (containing a methoxy-substituted benzothiazole) were found to be the most potent, with the presence of these substituents at the C6-position of the benzothiazole ring being crucial for activity. Kinetic studies showed that compound 35 acts as a mixed or non-competitive inhibitor of the 5-LOX enzyme.

Other Relevant Enzyme Targets (e.g., Benzodiazepine (B76468) Receptors)

The interaction of benzothiazole derivatives with other central nervous system targets has also been explored. Notably, 2-Oxo-2H-pyrimido[2,1-b]benzothiazole derivatives have been shown to inhibit the in vitro binding of ³H-flumazenil to benzodiazepine receptors in rat cortical membranes. This suggests that this class of benzothiazole derivatives can modulate the GABA-A receptor complex, which is the primary target of benzodiazepine drugs used for their anxiolytic, sedative, and anticonvulsant properties.

Structure Activity Relationship Sar Analysis of 2 Oxiran 2 Ylmethoxy Benzothiazole Derivatives

Influence of Substituents on the Benzothiazole (B30560) Ring on Biological Activity

The benzothiazole ring system, a fusion of benzene (B151609) and thiazole (B1198619) rings, offers multiple positions for substitution, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. Numerous studies have highlighted that substitutions at the C-2 and C-6 positions of the benzothiazole nucleus are particularly crucial for modulating the biological activities of its derivatives. nih.govresearchgate.net

The nature of the substituent at the C-6 position has been shown to significantly impact the biological profile of benzothiazole derivatives. For instance, the introduction of small lipophilic groups at this position has been observed to enhance anticancer inhibitory activity. researchgate.net Conversely, the presence of electron-withdrawing groups, such as nitro or cyano groups, at the C-6 position can also lead to an increase in antiproliferative activity. nih.gov This suggests that the electronic properties of the substituent at C-6 play a critical role in the compound's interaction with its biological target.

The substitution pattern on the benzothiazole ring can also influence the type of biological activity exhibited. For example, in a series of 2-phenylbenzothiazole (B1203474) derivatives, it was found that the presence of a hydroxyl group at the 4-position of the 2-phenyl ring, combined with bromination of the benzothiazole nucleus, resulted in a broad spectrum of antibacterial activity. benthamscience.com

Here is an interactive table summarizing the influence of substituents on the benzothiazole ring on biological activity:

Table 1: Influence of Substituents on the Benzothiazole Ring| Substitution Position | Substituent Type | Observed Effect on Biological Activity |

|---|---|---|

| C-6 | Small lipophilic groups | Enhanced anticancer activity researchgate.net |

| C-6 | Nitro or cyano groups | Increased antiproliferative activity nih.gov |

| Benzothiazole nucleus | Bromination (in conjunction with a 4-hydroxyphenyl at C-2) | Broad-spectrum antibacterial activity benthamscience.com |

| C-2 and C-6 | General substitutions | Crucial for modulating overall biological activity nih.govresearchgate.net |

Impact of the Epoxide Moiety and its Stereochemistry on Biological Profiles

The epoxide (oxirane) ring is a key pharmacophore in many biologically active molecules, often contributing to their mechanism of action through covalent interactions with biological macromolecules. While specific studies on the impact of the epoxide moiety and its stereochemistry in 2-(Oxiran-2-ylmethoxy)benzothiazole derivatives are not extensively available in the current literature, the general importance of this functional group and its stereochemical configuration is well-established in medicinal chemistry.

The reactivity of the epoxide ring allows it to act as an electrophile, readily undergoing nucleophilic attack from amino acid residues within enzymes or receptors. This can lead to irreversible inhibition of the target protein, a mechanism exploited by many drugs.

Furthermore, the stereochemistry of the epoxide ring is often a critical determinant of biological activity. Different enantiomers or diastereomers of a molecule can exhibit vastly different potencies and even different types of pharmacological effects. This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions, where a precise spatial arrangement of functional groups is required for optimal binding. Although direct evidence for this compound derivatives is lacking, the principle of stereospecificity in drug action strongly suggests that the (R)- and (S)-enantiomers of the oxirane ring would likely display distinct biological profiles.

Linker Chain Variations and Their Effects on Pharmacological Properties

Systematic studies involving the modification of this linker in this compound derivatives have not been extensively reported. However, research on other classes of compounds has demonstrated the profound impact of linker modifications. For example, in a study of bisbenzimidazole derivatives, the length and composition of the linker were shown to dramatically affect DNA binding and cellular uptake. nih.gov Increasing the linker length led to a corresponding increase in the thermal stabilization of DNA, and compounds with shorter linkers were found to localize in the nucleus, while those with longer linkers were distributed more broadly within the cell. nih.gov

These findings highlight the importance of the linker in dictating not only the binding affinity of a molecule to its target but also its subcellular distribution. It is therefore highly probable that modifications to the methoxy (B1213986) linker in this compound derivatives would have a significant impact on their biological activity. Future research in this area, including the synthesis and evaluation of analogs with varying linker lengths and compositions, would be invaluable for elucidating a more complete SAR and for optimizing the therapeutic potential of this promising class of compounds.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-phenylbenzothiazole |

Computational Chemistry and Molecular Modeling Approaches in Research on 2 Oxiran 2 Ylmethoxy Benzothiazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the interaction between a small molecule ligand and a protein target. For the benzothiazole (B30560) class of compounds, docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis for their activity. biointerfaceresearch.combohrium.com

Prediction of Protein-Ligand Binding Affinities

Molecular docking simulations provide estimates of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which quantifies the strength of the interaction between a ligand and a protein. Lower binding energy values typically indicate a more stable and favorable interaction.

For various benzothiazole derivatives, docking studies have predicted significant binding affinities to a range of protein targets, including those involved in cancer and microbial infections. researchgate.netnih.gov For instance, studies on 2-aminobenzothiazole (B30445) derivatives targeting VEGFR-2, a key protein in angiogenesis, have shown promising binding energies. nih.gov Similarly, docking of benzothiazole-thiazole hybrids against the p56lck protein, a target in cancer treatment, has helped identify compounds with high predicted affinity. biointerfaceresearch.com Although specific values for 2-(Oxiran-2-ylmethoxy)benzothiazole are not available, the methodology allows for its evaluation against various protein targets to predict its potential biological activity.

Table 1: Examples of Predicted Binding Affinities for Benzothiazole Derivatives Against Various Protein Targets

| Benzothiazole Derivative | Protein Target | Predicted Binding Affinity (Docking Score) | Reference |

|---|---|---|---|

| Benzothiazole-piperazine conjugates | VEGFR-2 | Not explicitly stated, but showed significant inhibitory activity suggesting strong binding. | researchgate.net |

| 2-aminobenzothiazole-thiazolidinedione hybrids | VEGFR-2 | Not explicitly stated, but compounds showed IC50 values in the nanomolar range, implying high affinity. | nih.gov |

| Benzothiazole-based derivatives | EGFR | Not explicitly stated, but compounds showed potent inhibitory activity. | nih.gov |

| Benzimidazole and Benzothiazole derivatives | SARS-CoV-2 Mpro (6LU7) | High predictive docking scores reported. | nih.gov |

Identification of Key Binding Residues and Interaction Motifs

Beyond predicting affinity, molecular docking reveals the specific interactions that stabilize the ligand in the protein's binding pocket. These interactions include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions.

Studies on benzothiazole derivatives frequently highlight common interaction motifs. The benzothiazole ring itself often engages in hydrophobic and pi-alkyl interactions with non-polar amino acid residues like Alanine, Valine, Leucine, and Isoleucine. mdpi.com The nitrogen and sulfur atoms of the thiazole (B1198619) ring can act as hydrogen bond acceptors or participate in other specific interactions. For example, a pi-sulfur interaction between the thiazole's sulfur atom and an aromatic residue like Tryptophan has been observed. mdpi.com

In the case of this compound, the oxirane and methoxy (B1213986) groups would be expected to form key hydrogen bonds with polar residues such as Asparagine, Serine, or Threonine in a target's active site. nih.gov The benzothiazole core would likely anchor the molecule within hydrophobic pockets. For example, docking studies of similar compounds into the lysozyme (B549824) binding site identified key interactions with residues like ALA107 and TRP63. mdpi.com

Table 2: Common Interacting Residues and Motifs for Benzothiazole Scaffolds

| Interaction Type | Key Amino Acid Residues | Part of Benzothiazole Scaffold Involved | Reference |

|---|---|---|---|

| Hydrogen Bonding | ASN, ASP, SER, THR | Nitrogen atom, substituent groups (e.g., oxirane oxygen) | mdpi.comnih.gov |

| Hydrophobic / Alkyl / Pi-Alkyl | ALA, VAL, LEU, ILE, MET, TYR | Benzene (B151609) ring, thiazole ring | mdpi.comnih.gov |

| Pi-Pi Stacking / T-shaped | PHE, TRP, TYR | Benzene ring, thiazole ring | mdpi.com |

| Pi-Sulfur Interaction | TRP | Thiazole sulfur atom | mdpi.com |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These methods provide insights into molecular geometry, charge distribution, and chemical reactivity. doi.orgcore.ac.uk

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. conicet.gov.arscirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. conicet.gov.arresearchgate.net For benzothiazole and its derivatives, quantum chemical studies have shown that the introduction of different substituent groups can significantly alter the HOMO-LUMO gap and thus modulate reactivity. scirp.orgresearchgate.net For this compound, the electron-rich oxygen atoms in the substituent would likely raise the HOMO energy, potentially making it an effective electron donor in charge-transfer interactions. Theoretical calculations for related substituted hydroxy-2-arylbenzothiazoles show that the HOMO-LUMO gap is a key descriptor of their activity. researchgate.netasianpubs.org

Table 3: Frontier Orbital Energies and Reactivity Descriptors for Benzothiazole Derivatives (Illustrative)

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Implication | Reference |

|---|---|---|---|---|---|

| Benzothiazole (BTH) | -0.2520 | -0.0354 | 0.2166 | Considered the most electrophilic in its study set. | scirp.org |

| 2-SCH3_BTH | -0.2227 | -0.0697 | 0.1530 | Lowest chemical hardness, appearing most reactive. | scirp.org |

| POF3 (for comparison) | - | - | High | More stable, low reactivity. | conicet.gov.ar |

| POI3 (for comparison) | - | - | 3.123 | Most reactive, lowest stability. | conicet.gov.ar |

Note: Values are highly dependent on the computational method and basis set used.

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net Red-colored regions on an MEP map indicate negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor, prone to nucleophilic attack).

For the benzothiazole scaffold, MEP analyses typically show a negative potential around the nitrogen atom, making it a likely site for protonation and hydrogen bonding. scirp.org The hydrogen atoms of the benzene ring generally show a positive potential. In this compound, the oxygen atoms of the ether linkage and the oxirane ring would be prominent regions of high electron density (red), indicating their role as key sites for electrophilic interactions and hydrogen bond acceptance. sci-hub.se This analysis is crucial for understanding non-covalent interactions in a biological context. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time, providing valuable information on the conformational flexibility of the ligand and the stability of its interactions with the protein. nih.gov

For benzothiazole derivatives, MD simulations have been used to validate docking results by assessing the stability of the predicted binding pose over a set period (e.g., 100 nanoseconds). researchgate.netnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein are monitored. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site and that the complex is stable. nih.gov

Such simulations are also crucial for performing conformational analysis of flexible molecules like this compound. The methoxy-oxirane side chain can adopt various conformations, and MD simulations can explore the energetically favorable shapes both in solution and within a protein's binding site, which is essential for understanding its biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chula.ac.ththaiscience.inforesearchgate.net In the research of benzothiazole derivatives, QSAR studies are instrumental in understanding the structural features that govern their therapeutic effects, thereby guiding the design of new, more potent compounds. thaiscience.infochula.ac.th While specific QSAR studies on this compound are not extensively documented in publicly available research, the broader class of benzothiazole derivatives has been the subject of numerous QSAR investigations for various biological activities, including anticancer, antimicrobial, and enzyme inhibition. chula.ac.thnih.govbenthamdirect.com These studies provide valuable insights into the structural requirements for activity within the benzothiazole scaffold.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. chula.ac.th By correlating descriptors that quantify these properties with observed biological activity, a predictive model can be developed. These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moments), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). chula.ac.thchula.ac.th

Different QSAR methodologies have been applied to benzothiazole derivatives, ranging from two-dimensional (2D-QSAR) to three-dimensional (3D-QSAR) and group-based approaches (G-QSAR). chula.ac.ththaiscience.infochula.ac.th 2D-QSAR models use descriptors calculated from the 2D representation of the molecule, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D conformation of the molecules and their interaction fields. thaiscience.infoaip.org G-QSAR is a more recent development that correlates the contribution of substituents at different positions with biological activity. chula.ac.thchula.ac.th

Anticancer Activity of Benzothiazole Derivatives

A significant area of QSAR research on benzothiazoles has been in the development of anticancer agents. chula.ac.thresearchgate.netaip.org For instance, a Group-based QSAR (G-QSAR) study was conducted on a series of 41 benzothiazole derivatives to identify key structural fragments for anticancer activity. chula.ac.thresearchgate.netchula.ac.th The dataset was divided into a training set of 28 molecules and a test set of 12 molecules. chula.ac.th The study generated several models, with the most statistically significant model (Model A) highlighting the importance of specific physicochemical descriptors. chula.ac.th

The G-QSAR model revealed that the presence of hydrophobic groups at the R1 position could enhance anticancer activity. chula.ac.thresearchgate.netchula.ac.th The model is described by the following equation: pEC50 = 0.0025 – 21.8771 (±1.8775) R1-DeltaEpsilonC – 0.0169 (±0.0025) R1-XKHydrophilicArea + 0.5092 (±0.1015) R2-6 Chain Count. chula.ac.th

The statistical parameters for this model indicated a high degree of confidence and predictive ability. chula.ac.th

| Parameter | Value | Description |

|---|---|---|

| r² | 0.81 | Coefficient of determination for the training set. |

| q² | 0.75 | Cross-validated coefficient of determination (Leave-One-Out). |

| pred_r² | 0.70 | Coefficient of determination for the external test set. |

| n | 28 | Number of compounds in the training set. |

| Degree of freedom | 24 | Degrees of freedom for the regression model. |

In another 3D-QSAR study using the CoMFA method on a series of benzothiazole derivatives as potent anticancer agents, a model with good predictive ability was established. aip.org The best CoMFA model yielded a cross-validation coefficient (q²) of 0.642 and a conventional correlation coefficient (r²) of 0.976. aip.org The findings from this study suggested that an electron-withdrawing group at a specific position on a substituent could increase the positive charge and thereby improve the anticancer activity. aip.org

Enzyme Inhibition by Benzothiazole Derivatives

QSAR studies have also been pivotal in designing benzothiazole derivatives as specific enzyme inhibitors, such as p56lck inhibitors, which are relevant in inflammatory and autoimmune disorders. thaiscience.infobenthamdirect.comijpsr.com A study on 45 benzothiazole analogs was performed to understand the structural requirements for p56lck inhibition. benthamdirect.com The developed QSAR model showed a predictive correlation coefficient (r²pred) of 0.765, with a training set of 35 compounds yielding a correlation coefficient (r²) of 0.983 and a cross-validated correlation coefficient (q²) of 0.723. benthamdirect.com The major contributing descriptors in this model were subdivided surface area, water-accessible surface area, and partial charge. benthamdirect.com

Similarly, 3D-QSAR models (CoMFA and CoMSIA) were developed for 44 potent p56lck inhibitors with a benzothiazole core. ijpsr.com These models demonstrated good statistical reliability with q² values of 0.710 (CoMFA) and 0.642 (CoMSIA), and r² values of 0.966 (CoMFA) and 0.956 (CoMSIA). ijpsr.com

Antimicrobial Activity of Benzothiazole Derivatives

The antibacterial potential of benzothiazole analogs has also been explored through QSAR modeling. researchgate.net A QSAR model was developed for a series of 40 benzothiazole analogues against various bacterial and fungal species. researchgate.net This study utilized multiple linear regression (MLR) to establish a relationship between molecular descriptors and the minimum inhibitory concentration (MIC). researchgate.net The validated QSAR model was then used to predict the activity of other analogues. researchgate.net

Another QSAR analysis was performed on a series of 20 tetracyclic 1,4-benzothiazines for their antimicrobial activity. nih.gov The statistically significant QSAR models developed through MLR were found to be robust and predictive, indicating the importance of WHIM (Weighted Holistic Invariant Molecular) parameters in describing the antimicrobial activity of these compounds. nih.gov

| Biological Activity | QSAR Method | Number of Compounds | Key Statistical Parameters | Important Descriptors |

|---|---|---|---|---|

| Anticancer | G-QSAR | 41 | r² = 0.81, q² = 0.75, pred_r² = 0.70 chula.ac.th | R1-DeltaEpsilonC, R1-XKHydrophilicArea, R2-6 Chain Count chula.ac.th |

| Anticancer | 3D-QSAR (CoMFA) | Not Specified | q² = 0.642, r² = 0.976 aip.org | Electrostatic and Steric fields aip.org |

| p56lck Inhibition | QSAR | 45 | r² = 0.983, q² = 0.723, r²pred = 0.765 benthamdirect.com | Subdivided surface area, Water accessible surface area, Partial charge benthamdirect.com |

| p56lck Inhibition | 3D-QSAR (CoMFA/CoMSIA) | 44 | q² = 0.710 (CoMFA), 0.642 (CoMSIA); r² = 0.966 (CoMFA), 0.956 (CoMSIA) ijpsr.com | Not Specified |

| Antimicrobial | QSAR (MLR) | 20 (1,4-benzothiazines) | Statistically significant models nih.gov | WHIM parameters nih.gov |

These examples underscore the utility of QSAR modeling in the rational design of novel benzothiazole derivatives with desired biological activities. By identifying the key molecular features that influence potency, QSAR provides a predictive framework that can accelerate the discovery and optimization of lead compounds. Although direct QSAR data for this compound is scarce, the extensive research on related structures offers a solid foundation for future computational studies on this specific molecule.

Future Research Directions and Therapeutic Potential of 2 Oxiran 2 Ylmethoxy Benzothiazole

Design of Novel Analogs with Enhanced Specificity and Potency

Key strategies for analog design include:

Modification of the Benzothiazole (B30560) Core: The benzene (B151609) ring of the benzothiazole scaffold is a prime site for substitution. Introducing various functional groups, such as electron-donating (e.g., methoxy) or electron-withdrawing (e.g., halogen, nitro) groups, can modulate the electronic properties of the entire molecule. mdpi.com For instance, the introduction of a methoxy (B1213986) group at the C-6 position has been shown to enhance the kinase-targeted anticancer activity in some benzothiazole series. mdpi.com

Alteration of the Linker and Oxirane Moiety: The oxiran-2-ylmethoxy linker offers several opportunities for modification. The oxirane ring, being a strained ether, can be opened to form corresponding diol derivatives, which may alter the compound's solubility and hydrogen bonding capabilities. Additionally, the length and composition of the linker between the benzothiazole core and the terminal functional group can be varied to optimize interaction with the target's binding pocket.

Bioisosteric Replacement: Replacing the oxirane ring with other functional groups that have similar steric and electronic properties (bioisosteres) could lead to analogs with improved stability or different reactivity profiles.

| Analog Series | Modification Strategy | Design Rationale | Potential Enhancement |

|---|---|---|---|

| 6-Substituted Benzothiazole Analogs | Introduction of groups (e.g., -OCH3, -Cl, -F) onto the benzene ring. | Modulate electronic properties and explore new interactions with the target protein. | Increased potency, altered target specificity. |

| Diol Derivatives | Ring-opening of the oxirane moiety to form a 1,2-diol. | Increase polarity and hydrogen bonding potential. | Improved aqueous solubility and pharmacokinetic properties. |

| Extended Linker Analogs | Increasing the length of the methoxy linker (e.g., ethoxy, propoxy). | Optimize positioning of the core scaffold within the binding site. | Enhanced binding affinity and selectivity. |

Exploration of New Pharmacological Targets and Disease Areas

The benzothiazole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. ijpsr.comiosrjournals.orgnih.gov Consequently, derivatives have shown promise in numerous disease areas. jchemrev.comekb.egjchemrev.com The presence of a reactive epoxide group in 2-(Oxiran-2-ylmethoxy)benzothiazole suggests a potential mechanism of action involving covalent bond formation with nucleophilic residues (e.g., cysteine, serine, lysine) in enzyme active sites, leading to irreversible inhibition. This opens up avenues for targeting specific enzyme classes.

Potential therapeutic areas for exploration include:

Oncology: Benzothiazole derivatives have been extensively studied as anticancer agents, targeting various pathways including protein kinases and topoisomerases. mdpi.comnih.gov The 2-(4-aminophenyl)benzothiazole series, for example, generates DNA adducts in sensitive tumor cells. jchemrev.com The epoxide moiety could be exploited to design covalent inhibitors of kinases implicated in cancer progression.

Infectious Diseases: The benzothiazole scaffold is present in many compounds with potent antimicrobial and antifungal activity. jchemrev.comnih.gov Future research could focus on evaluating this compound and its analogs against key microbial enzymes, such as proteases or cell wall synthesis enzymes.

Inflammatory Disorders: Certain benzothiazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenases (COX). ekb.egrjeid.com Docking studies have been used to investigate the binding of benzothiazole derivatives to COX-1 and COX-2 enzymes. rjeid.com

Neurodegenerative Diseases: Compounds such as Riluzole, which contains a benzothiazole core, are used in the treatment of amyotrophic lateral sclerosis (ALS). mdpi.com Other derivatives have been developed as diagnostic imaging agents for β-amyloid plaques in Alzheimer's disease. mdpi.com

| Disease Area | Potential Pharmacological Target Class | Rationale for Exploration |

|---|---|---|

| Oncology | Protein Kinases, Topoisomerases | Established anticancer activity of benzothiazoles; potential for covalent inhibition via the oxirane ring. mdpi.comnih.gov |

| Bacterial/Fungal Infections | Bacterial Proteases, Fungal Cytochrome P450 enzymes | Broad-spectrum antimicrobial activity is a known feature of the benzothiazole scaffold. jchemrev.comnih.gov |

| Inflammation | Cyclooxygenases (COX-1/COX-2) | Known anti-inflammatory effects of benzothiazole derivatives. ekb.egrjeid.com |

| Neurodegeneration | Monoamine Oxidase (MAO), Glycogen Synthase Kinase 3 (GSK-3) | Clinical precedent (Riluzole) and diagnostic applications in neurodegenerative diseases. mdpi.com |

Advanced Synthetic Methodologies for Scalability and Sustainability in Research

The advancement of this compound from a laboratory curiosity to a viable research tool or therapeutic lead requires efficient, scalable, and sustainable synthetic methods. Traditional syntheses of 2-substituted benzothiazoles often begin with 2-aminothiophenol (B119425) and a suitable reaction partner. ekb.egmdpi.com For the target compound, a likely route would involve the reaction of 2-mercaptobenzothiazole or 2-hydroxybenzothiazole (B105590) with an oxirane-containing electrophile like epichlorohydrin (B41342).

Modern synthetic chemistry offers several improvements over conventional methods:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. mdpi.com

Solvent-Free Reactions: Performing reactions under solvent-free ("neat") conditions reduces chemical waste, simplifies purification, and lowers costs, aligning with the principles of green chemistry. mdpi.comresearchgate.net

Novel Catalysis: The development of highly efficient and recyclable catalysts, including metal-based nanocatalysts and ionogels, can improve the synthesis of benzothiazole derivatives by enabling reactions under milder conditions with higher selectivity. mdpi.com

| Synthetic Approach | Typical Conditions | Advantages | Reference Example |

|---|---|---|---|

| Conventional Heating | Reflux in organic solvent for several hours. | Well-established and widely used. | Synthesis of 2-(chloromethyl)-benzo[d]-thiazole via reflux for 8 hours. jyoungpharm.org |

| Microwave Irradiation | Sealed vessel, 4-15 minutes at elevated temperature. | Rapid reaction rates, higher yields, improved energy efficiency. | Ag2O-catalyzed synthesis of 2-substituted benzothiazoles in 4-8 minutes. mdpi.com |

| Solvent-Free Synthesis | Grinding or heating reactants without a solvent. | Environmentally friendly, reduced waste, simplified workup. | Reaction of 2-aminothiophenol with benzoyl chlorides at room temperature. researchgate.net |

| Advanced Catalysis | Use of nanocatalysts or reusable supports at ambient temperatures. | High efficiency, catalyst recyclability, mild reaction conditions. | Use of a nanorod-shaped ionogel catalyst for synthesis in 10-25 minutes. mdpi.com |

Integrated In Silico and Experimental Approaches for Compound Optimization

Optimizing a lead compound is an iterative process that can be greatly accelerated by integrating computational (in silico) methods with experimental synthesis and testing. researchgate.net This approach allows for the rational design of new analogs, prioritizing those with the highest predicted activity and most favorable drug-like properties, thereby saving time and resources.

An integrated workflow for optimizing this compound would involve:

Molecular Docking: A computational technique used to predict the preferred orientation of a molecule when bound to a target protein. rjeid.comresearchgate.net Docking studies can help elucidate the binding mode of the parent compound and guide the design of new analogs with improved interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activity. nih.gov Once a set of initial analogs is synthesized and tested, a QSAR model can be built to predict the activity of virtual compounds before they are synthesized.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.net This helps to identify and eliminate molecules with potentially poor pharmacokinetic profiles or toxicity liabilities early in the drug discovery process.

This cycle of in silico design, chemical synthesis, in vitro testing, and model refinement allows for a more focused and efficient path toward identifying an optimized clinical candidate.

| Phase | Methodology | Objective |

|---|---|---|

| 1. Initial Screening | In silico molecular docking of this compound against a panel of potential targets. | Identify high-priority biological targets and generate initial binding hypotheses. |

| 2. Analog Design | Use docking results to design a virtual library of analogs with predicted enhanced binding. In silico ADMET prediction to filter for drug-like properties. | Prioritize a small, diverse set of analogs for chemical synthesis. |

| 3. Synthesis & Testing | Synthesize the prioritized analogs using advanced, sustainable methods. Test their biological activity in vitro. | Obtain experimental data on potency and structure-activity relationships (SAR). |

| 4. Model Refinement | Use the experimental SAR data to build and validate a QSAR model. | Create a predictive model to guide the next round of analog design. |

| 5. Iterative Optimization | Repeat phases 2-4 to progressively improve compound potency and properties. | Identify a lead candidate with an optimal profile for further preclinical development. |

Q & A

Q. What are the key spectroscopic techniques for characterizing 2-(Oxiran-2-ylmethoxy)benzothiazole, and how should data be interpreted?

Methodological Answer: Characterization typically involves:

- IR Spectroscopy : Identify functional groups (e.g., epoxide C-O-C stretch ~1250 cm⁻¹, benzothiazole ring vibrations ~1600 cm⁻¹) .

- NMR :

- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, S percentages .

Q. Table 1: Representative NMR Data for Analogous Compounds

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer: Common strategies include:

- Nucleophilic Substitution : React 2-chlorobenzothiazole with epoxide-containing alcohols (e.g., oxiran-2-ylmethanol) in polar aprotic solvents (DMF, DMSO) with K₂CO₃ as a base .

- Coupling Reactions : Use Cu(I)-catalyzed click chemistry to attach epoxide moieties to pre-functionalized benzothiazoles .

Q. Optimization Tips :

- Solvent Choice : DMF enhances solubility of aromatic intermediates .

- Temperature : Reactions often proceed at 80–100°C for 6–12 hours .

Advanced Research Questions

Q. How can molecular docking studies guide the design of this compound derivatives for targeted bioactivity?

Methodological Answer:

- Target Selection : Prioritize proteins with known benzothiazole interactions (e.g., α-glucosidase, kinase enzymes) .

- Docking Workflow :

- Ligand Preparation : Optimize 3D structure using software (e.g., AutoDock Vina).

- Binding Site Analysis : Identify key residues (e.g., His, Asp) for hydrogen bonding with the epoxide or benzothiazole groups .

- Pose Scoring : Compare binding energies (ΔG) of derivatives; lower values indicate stronger binding .

Case Study : Derivatives with para-substituted aryl groups showed improved α-glucosidase inhibition due to hydrophobic interactions (ΔG = −8.2 kcal/mol) .

Q. How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?

Methodological Answer: Address discrepancies via:

- Assay Standardization : Control variables like pH (e.g., fluorescence assays are pH-sensitive; see ), solvent (DMSO vs. aqueous buffers), and cell lines.

- Structural Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzothiazole ring enhance antimicrobial activity ).

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., methoxy groups correlate with antifungal activity ).

Q. What computational methods predict the reactivity of the epoxide group in this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to compute:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate electrophilicity of the epoxide .

- NBO Analysis : Assess charge distribution; epoxide oxygen often carries partial negative charge, facilitating nucleophilic attack .

- MD Simulations : Model interactions with biological membranes or enzymes to predict stability .

Q. How can fluorescence properties of this compound be exploited in biological imaging?

Methodological Answer:

Q. What strategies optimize the synthetic yield of this compound under scalable conditions?

Methodological Answer:

- DoE (Design of Experiments) : Apply response surface methodology (RSM) to optimize variables:

- Factors : Catalyst loading (0.5–2.0 mol%), temperature (60–120°C), solvent ratio (DMF:H₂O) .

- Response : Yield (%) monitored via HPLC .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

Q. Table 2: DoE-Optimized Conditions for Benzothiazole Synthesis

| Factor | Optimal Range | Impact on Yield (%) |

|---|---|---|

| Catalyst (CuI) | 1.2 mol% | +15% |

| Temperature | 90°C | +20% |

| Reaction Time | 8 hours | +10% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.